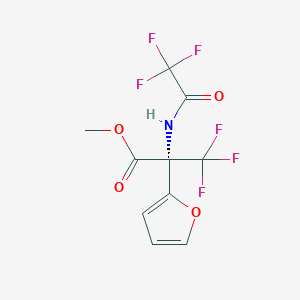
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% (MTFTA) is an organic compound belonging to the class of alaninate compounds. It is a colorless, odorless, and crystalline solid with a melting point of approximately 102°C. MTFTA is a versatile compound that has a wide range of scientific applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% is thought to act as an acid catalyst in chemical reactions. It is believed to catalyze the reaction between the reactants by protonating them, which increases the rate of the reaction. The protonation of the reactants also increases the electron density of the reactants, which increases the reactivity of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% have not been extensively studied. However, it is known to be an effective catalyst for a variety of chemical reactions, which suggests that it has the potential to affect biochemical pathways in the body. In addition, it has been used in the synthesis of pharmaceuticals and agrochemicals, which suggests that it may have the potential to interact with biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% has several advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of reactions, and it is relatively easy to synthesize. Furthermore, it is relatively stable and has a low toxicity. However, it is also relatively expensive and may require special handling and storage.
Zukünftige Richtungen
Future research on Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% could focus on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further studies could be conducted to determine the optimal conditions for the synthesis of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97%, as well as its use in various catalytic reactions. Finally, further research could be conducted to explore the potential of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% as a ligand in coordination chemistry.
Synthesemethoden
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% can be synthesized by a process known as the Mitsunobu reaction. This reaction involves the use of a reagent, such as triphenylphosphine and diisopropyl azodicarboxylate, to form the desired compound. The reaction is typically carried out in a solvent, such as dichloromethane, at room temperature. This method is simple and efficient, and it produces high yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Furthermore, it has been used as a starting material in the synthesis of other compounds, such as polymers and polysaccharides.
Eigenschaften
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO4/c1-20-7(19)8(10(14,15)16,5-3-2-4-21-5)17-6(18)9(11,12)13/h2-4H,1H3,(H,17,18)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDUPMXUKYPH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1=CC=CO1)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


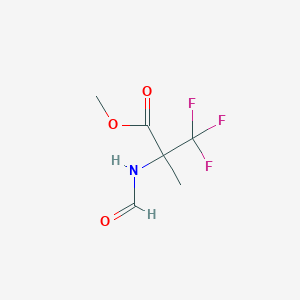
![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)
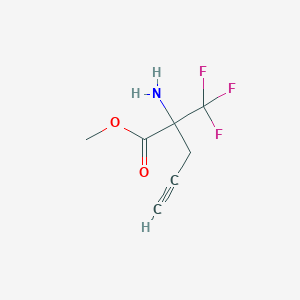
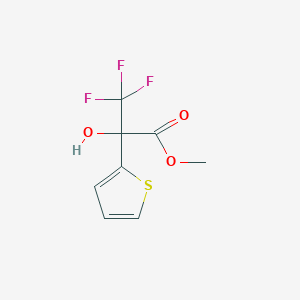
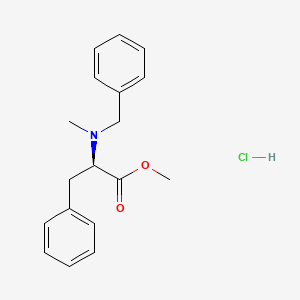
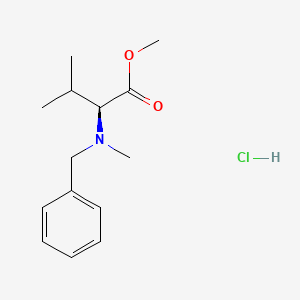

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)